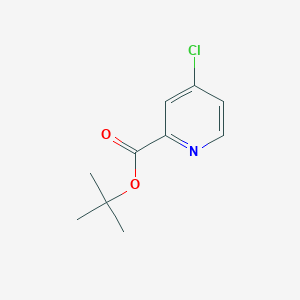

tert-Butyl 4-chloropicolinate

Übersicht

Beschreibung

“tert-Butyl 4-chloropicolinate” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.661 .

Synthesis Analysis

The synthesis of “tert-Butyl 4-chloropicolinate” involves several steps. The process starts with 4-Chlorpyridin and tert-Butanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-chloropicolinate” is characterized by the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in its structure . The exact mass of the molecule is 213.055649 .Physical And Chemical Properties Analysis

“tert-Butyl 4-chloropicolinate” has a density of 1.2±0.1 g/cm3 and a boiling point of 295.3±20.0 °C at 760 mmHg . The flash point is 132.4±21.8 °C . The vapour pressure is 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Photoactivated Degradation of Chlorophenols

Chia, Tang, and Weavers (2004) explored the degradation of 4-chlorophenol using photoactivated periodate in acidic solution. They found that the degradation process followed pseudo-first-order kinetics and was influenced by the presence of tert-butyl alcohol, which suggested an alternative pathway to the OH* pathway typically involved in such reactions (Chia, Tang, & Weavers, 2004).

Adsorption Kinetics in Water Treatment

Hamdaoui and Naffrechoux (2009) investigated the adsorption kinetics of 4-chlorophenol onto granular activated carbon in the presence of tert-butyl alcohol and high-frequency ultrasound. Their study provided insights into the mechanism of ultrasound-assisted adsorption and the role of tert-butyl alcohol in inhibiting sonochemical degradation of 4-chlorophenol (Hamdaoui & Naffrechoux, 2009).

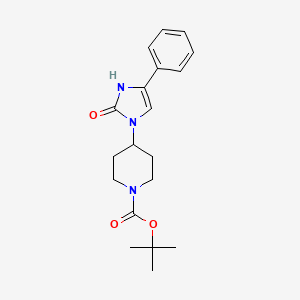

Synthesis of Chloropiperidine

Amato et al. (2005) presented two efficient routes for synthesizing 1-tert-butyl-4-chloropiperidine, highlighting the role of tert-butyl groups in the synthesis process and their effect on the yield and purity of the final product (Amato et al., 2005).

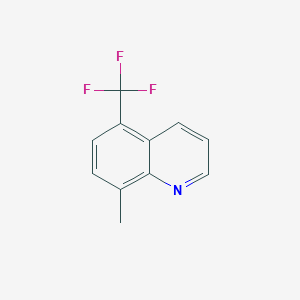

Antimalarial Drug Development

O’Neill et al. (2009) described the selection and preclinical evaluation of N-tert-butyl isoquine, emphasizing the role of tert-butyl groups in the development of effective antimalarial drugs (O’Neill et al., 2009).

Green Chemistry in Mono-Chlorination

Smith et al. (1999) demonstrated the use of tert-butyl hypochlorite in an efficient and regioselective mono-chlorination process for various aromatic compounds, highlighting the potential of tert-butyl groups in green chemistry applications (Smith et al., 1999).

Eigenschaften

IUPAC Name |

tert-butyl 4-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCMJQUASNXFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473143 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-chloropicolinate | |

CAS RN |

220000-86-2 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)